molecular formula C16H15NO2S2 B5685557 2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole

2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B5685557
M. Wt: 317.4 g/mol
InChI Key: POJHJZHJCMZRCS-UHFFFAOYSA-N
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Description

2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a 3,4-dimethoxyphenylmethyl group. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the 3,4-dimethoxyphenylmethyl group enhances the compound’s potential for various applications in medicinal chemistry and material science.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit anti-tubercular properties

Mode of Action

It is known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Pharmacokinetics

The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor , which could potentially enhance the bioavailability of the compound.

Result of Action

It is known that the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation , which could potentially lead to changes in the structure and function of the target molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . Therefore, factors such as temperature and pH could potentially influence the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole
  • 2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzimidazole
  • 2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazole

Uniqueness

2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the benzothiazole ring.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c1-18-13-8-7-11(9-14(13)19-2)10-20-16-17-12-5-3-4-6-15(12)21-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJHJZHJCMZRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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